4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
Description
4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid (CAS: 1001755-21-0) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₄H₁₃ClN₂O₄ and a molecular weight of 294.74 g/mol . Its structure features:
- A chlorine atom at position 4 of the pyrazole ring.
- A (4-methoxyphenoxy)methyl group at position 1, providing aromatic and ether functionalities.
- A carboxylic acid moiety at position 3, enabling hydrogen bonding and salt formation.
This compound is categorized under EN300-229152 and EN300-229175 in industrial chemical databases .
Properties
IUPAC Name |
4-chloro-1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-18-8-2-4-9(5-3-8)19-7-15-6-10(13)11(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKKKKTVGAVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through nucleophilic substitution reactions, where a methoxyphenol derivative reacts with an appropriate leaving group on the pyrazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.
Industrial Production Methods
Industrial production of 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Esterification: Ester derivatives with ester functional groups.
Scientific Research Applications
4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The following table summarizes structurally related pyrazole-3-carboxylic acid derivatives, highlighting substituent variations and molecular properties:
Key Differences and Implications
Substituent Effects on Molecular Weight and Reactivity
- The nitro-substituted analog (EN300-229176) shares the same molecular weight as the target compound but introduces a strong electron-withdrawing nitro group, which may alter reactivity in nucleophilic substitutions .
- The isopropylphenoxy derivative (EN300-229153) has a lower molecular weight (282.69 vs.
- The trifluoroethoxy analog (CAS: 1172300-30-9) exhibits reduced molecular weight (258.58) and increased lipophilicity, which could enhance membrane permeability in drug design .
Biological Activity
4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure and functional groups, which contribute to its interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is . The compound features a pyrazole ring substituted with a chloro group and a methoxyphenoxy group, which enhances its lipophilicity and potential for biological interaction.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₃O₃ |
| Molecular Weight | 265.7 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 4-chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid demonstrate effectiveness against various bacterial strains. One study highlighted that certain pyrazole carboxamides displayed notable antifungal activity against phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests a potential application in treating inflammatory diseases.
Anticancer Potential
The biological activity of 4-chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid extends to anticancer applications. Preliminary studies indicate that certain pyrazole derivatives can inhibit BRAF(V600E) mutations, which are implicated in various cancers, including melanoma . The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is believed that the presence of the methoxyphenoxy group enhances binding affinity to specific biological targets, potentially leading to the modulation of enzyme activity involved in inflammation and cancer progression.
Case Study 1: Antifungal Activity
In a study evaluating the antifungal efficacy of various pyrazole derivatives, 4-chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid was tested against multiple fungal strains. Results indicated significant inhibition of fungal growth compared to control groups, demonstrating its potential as an antifungal agent .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of this compound in a mouse model of acute inflammation. The administration of the pyrazole derivative resulted in a marked reduction in edema and inflammatory cytokine levels compared to untreated controls, suggesting its therapeutic potential in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
